Glycerol 1,3-Dimethacrylate
Overview
Description
Glycerol 1,3-Dimethacrylate is a chemical compound belonging to the class of dimethacrylates. It is commonly used as a monomer in the preparation of polymeric materials. This compound is known for its ability to form highly cross-linked polymer networks, which are essential for providing composites with high stiffness, hardness, and durability .
Mechanism of Action
Target of Action
Glycerol 1,3-Dimethacrylate (GDMA) is a type of dimethacrylate monomer . It primarily targets polymer materials, where it acts as a cross-linking agent . The role of this compound is to improve the mechanical strength, durability, and dimensional stability of polymers .
Mode of Action
The mode of action of GDMA is through the formation of robust bonds . It establishes these bonds via strong hydrogen bonds and Van der Waals forces . This interaction with other molecules results in potent interactions that contribute to the cross-linking process in polymer materials .
Biochemical Pathways
This process is typically initiated by photopolymerization, which is a type of radical polymerization that uses light to activate the initiator . The initiator then reacts with the dimethacrylate monomer (like GDMA), leading to the formation of polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GDMA is limited. It’s known that gdma is a liquid compound with a density of 112 g/mL at 25 °C . This property might influence its distribution and interaction with other substances in the environment.
Result of Action
The primary result of GDMA’s action is the formation of cross-linked polymer materials . These materials exhibit improved mechanical strength, durability, and dimensional stability . This makes GDMA a valuable compound in the production of various industrial polymers.
Action Environment
The action of GDMA, like other dimethacrylates, is influenced by environmental factors such as light and temperature . Photopolymerization, the process by which GDMA interacts with its targets, is initiated by light . Therefore, the presence and intensity of light can significantly impact the efficacy of GDMA’s action. Additionally, temperature might also influence the polymerization process .
Biochemical Analysis
Biochemical Properties
Glycerol 1,3-Dimethacrylate plays a crucial role in biochemical reactions. It is involved in the synthesis of highly cross-linked microbeads with thermoresponsive properties . The presence of this compound contributes to the cross-linking of the polymeric structure
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a cross-linking agent in the formation of polymer materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 1,3-Dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Glycerol 1,3-Dimethacrylate undergoes various chemical reactions, including polymerization, cross-linking, and photopolymerization. These reactions are typically initiated by free radicals, which can be generated through thermal or photochemical means .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from thermal initiators such as benzoyl peroxide or photoinitiators like camphorquinone.
Cross-linking: Achieved through the use of cross-linking agents such as ethylene glycol dimethacrylate.
Photopolymerization: Conducted under UV or visible light in the presence of photoinitiators.
Major Products: The major products formed from these reactions are highly cross-linked polymer networks, which exhibit enhanced mechanical properties such as increased stiffness, hardness, and durability .
Scientific Research Applications
Glycerol 1,3-Dimethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymeric materials, including hydrogels and resins.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: Applied in the production of coatings, optical materials, and photolithography.
Comparison with Similar Compounds
- Diurethane Dimethacrylate (UDMA)
- Triethylene Glycol Dimethacrylate (TEGDMA)
- Bisphenol A Glycerolate Dimethacrylate (Bis-GMA)
- Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA)
Comparison: Glycerol 1,3-Dimethacrylate is unique due to its ability to form highly cross-linked polymer networks with superior mechanical properties. Compared to other similar compounds, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications. For instance, while Diurethane Dimethacrylate provides excellent flexibility, this compound offers better hardness and durability .
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062009 | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-78-0, 28497-59-8 | |
Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol 1,3-dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do methacrylate-based monomers, like Glycerol 1,3-Dimethacrylate, contribute to the formation of polymer monoliths?
A1: Methacrylate-based monomers, including this compound, are commonly used in the formation of polymer monoliths due to their ability to undergo polymerization reactions. These monomers contain reactive methacrylate groups that can participate in chain-growth polymerization, leading to the formation of three-dimensional polymer networks. The process often involves a radical initiator and can be influenced by factors like monomer concentration, temperature, and the presence of porogenic solvents. []
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